8-Bromoimidazo[1,2-A]pyridin-2-amine
Overview
Description
8-Bromoimidazo[1,2-A]pyridin-2-amine is an organic compound with the chemical formula C7H6BrN3. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines have been found to interact with various biological targets
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be directly functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Imidazo[1,2-a]pyridines are known to have varied medicinal applications
Biochemical Analysis
Biochemical Properties
8-Bromoimidazo[1,2-A]pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including those responsible for oxidative stress responses and DNA repair mechanisms . The interactions between this compound and these enzymes often involve binding to active sites, leading to either inhibition or activation of enzymatic activity . Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This compound may also affect chromatin structure and epigenetic modifications, further modulating gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels, influencing processes such as glycolysis, oxidative phosphorylation, and lipid metabolism . The interactions between this compound and metabolic enzymes can lead to changes in enzyme activity and substrate availability, ultimately impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its interactions with other biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmacological studies .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound may be targeted to particular compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is a critical factor in understanding its biochemical properties and mechanisms of action .
Preparation Methods
8-Bromoimidazo[1,2-A]pyridin-2-amine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions. Alternatively, 3-bromoimidazo[1,2-A]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Chemical Reactions Analysis
8-Bromoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form different imidazo[1,2-A]pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various brominating agents. The major products formed from these reactions are typically other imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
8-Bromoimidazo[1,2-A]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a pharmacophore for molecules with significant biological and therapeutic value.
Biological Research: The compound is used in studies related to its biological activities, such as anticancer, antiviral, and antimicrobial properties.
Chemical Synthesis: It is employed in the development of new synthetic methods and the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
8-Bromoimidazo[1,2-A]pyridin-2-amine is part of a broader class of imidazo[1,2-A]pyridine derivatives. Similar compounds include:
3-Substituted Imidazo[1,2-A]pyridines: These compounds exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, and anti-inflammatory activities.
Imidazo[1,2-B]pyridazines: These compounds are synthesized through similar methods and have comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and synthetic applications .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEWIZAVWKORLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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